![molecular formula C16H15N5O4 B2964475 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034550-33-7](/img/structure/B2964475.png)

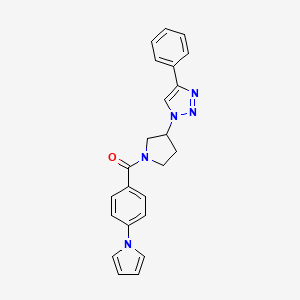

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . This class of compounds has been studied for their potential as inhibitors of the BRD4 bromodomain, a protein that recognizes acetylated lysine for epigenetic reading .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

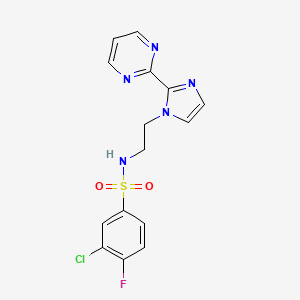

The compound undergoes bioactivation to a chemically reactive intermediate, which can form a glutathione conjugate in the presence of NADPH . This process involves the cytochrome P450 enzymes, specifically cytochrome P450 3A4, 1A2, and 2D6 in humans .Applications De Recherche Scientifique

Synthesis and Biological Activity

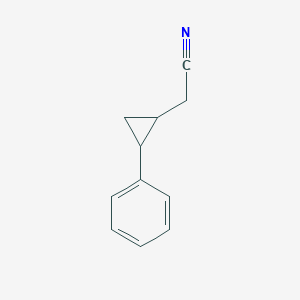

- Triazolopyrimidines Synthesis : A study detailed the potent synthesis of a series of triazolopyrimidines, which are structurally related to the compound , using Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).

- Antihistaminic Activity : Research involving [1,2,4]triazolo[1,5-b]pyridazines, a class similar to the compound, demonstrated antihistaminic activity and an inhibitory effect on eosinophil infiltration. This suggests potential applications in allergy and inflammation treatment (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

- Antimicrobial and Anticancer Applications : Some novel triazole derivatives showed good to moderate antimicrobial activities, and certain compounds exhibited inhibitory activity against cancer cell lines (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

- Chemotherapy Potential : A study on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, structurally related to the compound, showed potential in chemotherapy, specifically against various types of cancers (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).

Synthesis and Chemical Properties

- Enaminones in Synthesis : Enaminones, which are structurally related to the compound, were utilized to synthesize pyrazoles with noted antitumor and antimicrobial activities (Riyadh, 2011).

- Pyrazole Derivatives : The synthesis of new pyrazole derivatives showed varied antimicrobial activities, highlighting the versatility of this chemical structure in developing new therapeutics (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Mécanisme D'action

Target of Action

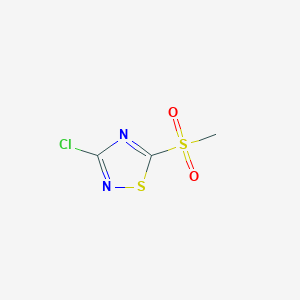

The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.

Biochemical Pathways

The compound’s interaction with its targets affects the cell division process in bacteria, potentially leading to the inhibition of bacterial growth . .

Pharmacokinetics

A compound with a similar structure was reported to have an excellent pharmacokinetic profile .

Result of Action

The compound’s action on its targets leads to the inhibition of bacterial cell division, which could potentially result in the prevention of bacterial growth . In addition, compounds with similar structures have shown high potency in vitro and in vivo, leading to the downregulation of c-Myc and inhibition of tumor growth in xenograft studies .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-23-14-6-5-12-18-19-13(21(12)20-14)9-17-16(22)10-3-2-4-11-15(10)25-8-7-24-11/h2-6H,7-9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQHSDSDKRRBAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNC(=O)C3=C4C(=CC=C3)OCCO4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964392.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![Methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2964400.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)

![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)

![4-[(Pyridin-3-ylmethyl)thio]aniline](/img/structure/B2964415.png)